molecular formula C19H15F2N3O B2489805 N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1280947-93-4

N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2489805
CAS No.: 1280947-93-4
M. Wt: 339.346
InChI Key: BGAAFYJRJBAQFS-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl cyanide and 1-methyl-1H-indole-3-acetic acid.

    Reaction Conditions: The key step involves the condensation of 2,4-difluorobenzyl cyanide with 1-methyl-1H-indole-3-acetic acid in the presence of a suitable catalyst and solvent. Commonly used catalysts include Lewis acids like aluminum chloride or boron trifluoride, and solvents such as dichloromethane or toluene.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, it exerts its biological effects.

Comparison with Similar Compounds

N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives:

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O/c1-24-11-12(14-4-2-3-5-18(14)24)8-19(25)23-17(10-22)15-7-6-13(20)9-16(15)21/h2-7,9,11,17H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAAFYJRJBAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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